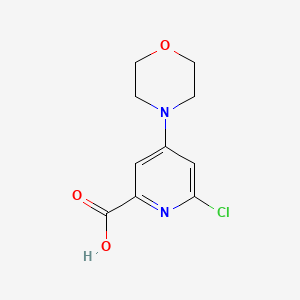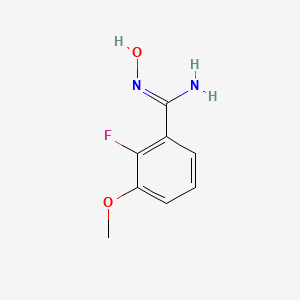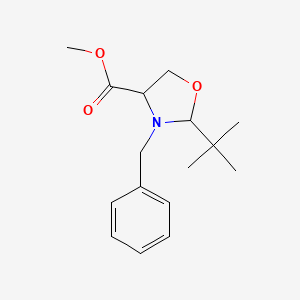
1-Prop-2-enyl-1,5-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enyl-1,5-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. These compounds are characterized by their bicyclic structure, which includes two fused pyridine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
The synthesis of 1-Prop-2-enyl-1,5-naphthyridin-2-one typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the naphthyridine ring system. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
1-Prop-2-enyl-1,5-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of naphthyridine oxides, while reduction can yield naphthyridine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
1-Prop-2-enyl-1,5-naphthyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as light-emitting diodes and sensors
Mecanismo De Acción
The mechanism by which 1-Prop-2-enyl-1,5-naphthyridin-2-one exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-Prop-2-enyl-1,5-naphthyridin-2-one can be compared with other naphthyridine derivatives, such as:
1,6-Naphthyridin-2(1H)-one: Known for its biomedical applications and diverse substitution patterns.
1,8-Naphthyridine: Used in the synthesis of various medicinal compounds and materials.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
1-prop-2-enyl-1,5-naphthyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-2-8-13-10-4-3-7-12-9(10)5-6-11(13)14/h2-7H,1,8H2 |
Clave InChI |
VNMJGNAVGXNFSA-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C2=C(C=CC1=O)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)

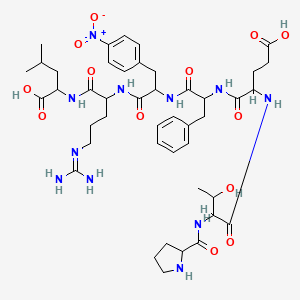
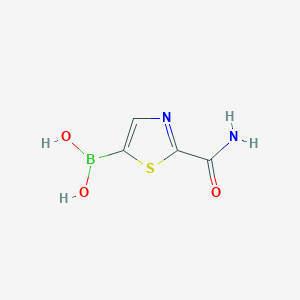
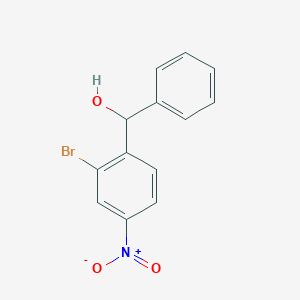
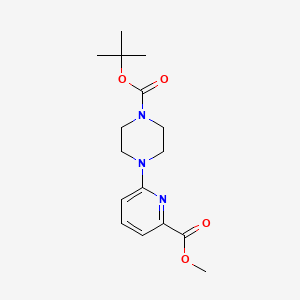
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate](/img/structure/B13893550.png)
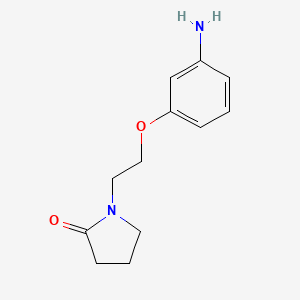


![17-ethynyl-7,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13893580.png)
